

Ecteinascidin 743 (Trabectedin): In Vivo Xenograft Model Application Notes and Protocols

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Compound of Interest

Compound Name: Ecteinascidin 743

Cat. No.: B10785122

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Introduction

Ecteinascidin 743 (Trabectedin, marketed as Yondelis®) is a marine-derived antitumor agent with a unique mechanism of action, originally isolated from the tunicate *Ecteinascidia turbinata*. [1] It is approved for the treatment of advanced soft tissue sarcoma and recurrent ovarian cancer. [2][3] Preclinical in vivo xenograft models are crucial for evaluating the efficacy of **Ecteinascidin 743**, understanding its mechanisms, and exploring novel therapeutic combinations. These application notes provide a comprehensive overview of the use of **Ecteinascidin 743** in xenograft studies, including efficacy data, detailed experimental protocols, and insights into its molecular pathways.

Mechanism of Action

Ecteinascidin 743 exerts its anticancer effects through a multifaceted mechanism. It binds to the minor groove of DNA, forming covalent adducts with guanine residues. [4] This interaction triggers a cascade of events that disrupt DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis. [5][6] A key feature of its action is the interference with the Transcription-Coupled Nucleotide Excision Repair (TC-NER) pathway. By forming a complex with proteins of the TC-NER system, such as XPG, it inhibits the repair mechanism, leading to the accumulation of DNA double-strand breaks. [5] Furthermore, **Ecteinascidin 743** can

modulate the tumor microenvironment by affecting the production of cytokines and chemokines.^[7]

Data Presentation: Efficacy in Human Tumor Xenograft Models

The antitumor activity of **Ecteinascidin 743** has been evaluated in a variety of human tumor xenograft models. The following tables summarize the quantitative data from several key studies, demonstrating its efficacy across different cancer types.

| Xenograft Model | Cancer Type | Treatment Regimen | Key Efficacy Outcome(s) | Reference(s) |
|------------------------------------|---|-------------------------------|---|----------------|
| Cell Line-Derived Xenografts (CDX) | | | | |
| MEXF 989 | Melanoma | 0.2 mg/kg, i.v., days 0, 4, 8 | Complete tumor remissions | ^[6] |
| LXFL 529 | Non-Small Cell Lung Cancer | 0.2 mg/kg, i.v., days 0, 4, 8 | Complete tumor remissions | ^[6] |
| HOC22 | Ovarian Cancer | 0.2 mg/kg, i.v., q4d x 3 | Complete tumor remissions, 25% cures | ^[8] |
| HOC18 | Ovarian Cancer (marginally cisplatin-resistant) | 0.2 mg/kg, i.v., q4d x 3 | Partial tumor regressions, significant growth delay | ^[8] |
| Patient-Derived Xenografts (PDX) | | | | |
| DSRCT PDX | Desmoplastic Small Round Cell Tumor | Optimal doses and schedules | Maximum Tumor Volume Inhibition (TVI) of 82% | ^[9] |

Experimental Protocols

Subcutaneous Xenograft Model Establishment

This protocol describes the establishment of a subcutaneous human tumor xenograft model in immunodeficient mice.

Materials:

- Human cancer cell line of interest (e.g., HT-1080 fibrosarcoma)
- Cell culture medium (e.g., DMEM or RPMI-1640) with supplements (10% FBS, 1% Penicillin-Streptomycin)
- Phosphate-Buffered Saline (PBS), sterile
- Trypsin-EDTA
- Matrigel® (optional, can enhance tumor take rate)
- Immunodeficient mice (e.g., BALB/c nude or NOD/SCID), 6-8 weeks old
- Sterile syringes (1 mL) and needles (27-30 gauge)
- Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
- Calipers

Procedure:

- Cell Culture: Culture human cancer cells in appropriate medium until they reach 80-90% confluency in the logarithmic growth phase.[\[10\]](#)
- Cell Harvesting:
 - Aspirate the culture medium and wash the cells with sterile PBS.
 - Add Trypsin-EDTA and incubate until cells detach.

- Neutralize the trypsin with complete medium and transfer the cell suspension to a sterile conical tube.
- Centrifuge at 300 x g for 5 minutes.
- Aspirate the supernatant and resuspend the cell pellet in cold, sterile PBS or serum-free medium.
- Perform a cell count and assess viability (should be >95%).
- Adjust the cell concentration to 1×10^7 to 5×10^7 cells/mL in cold PBS.
- Animal Preparation and Cell Implantation:
 - Anesthetize the mice using an approved protocol.
 - Shave and disinfect the injection site on the flank of the mouse.[\[11\]](#)
 - If using Matrigel, mix the cell suspension with an equal volume of cold Matrigel just prior to injection.
 - Gently lift the skin and inject 100-200 μ L of the cell suspension subcutaneously.[\[11\]](#)
 - Slowly withdraw the needle to prevent leakage.
- Tumor Growth Monitoring:
 - Monitor the mice regularly for tumor formation.
 - Once tumors are palpable, measure the length (L) and width (W) with calipers every 2-3 days.[\[1\]](#)
 - Calculate the tumor volume using the formula: $V = (L \times W^2)/2$.[\[1\]](#)
 - When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[\[1\]](#)

Ecteinascidin 743 (Trabectedin) Administration

This protocol outlines the preparation and intravenous administration of **Ecteinascidin 743**.

Materials:

- **Ecteinascidin 743** (Trabectedin) powder for injection
- Sterile Water for Injection, USP
- 0.9% Sodium Chloride Injection, USP or 5% Dextrose Injection, USP
- Sterile syringes and needles
- Intravenous infusion equipment

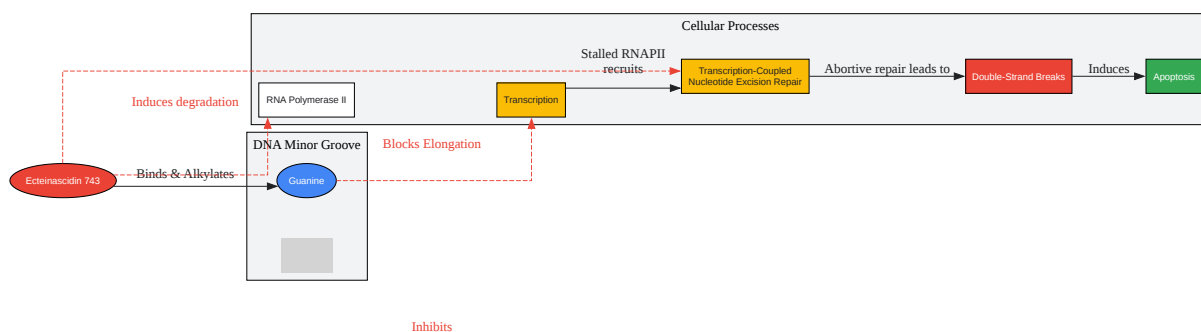
Procedure:

- Reconstitution:
 - Following aseptic technique, reconstitute the **Ecteinascidin 743** powder with Sterile Water for Injection to a concentration of 0.05 mg/mL.[\[12\]](#)
 - Gently swirl the vial until the powder is completely dissolved. The solution should be clear and colorless to pale brownish-yellow.[\[12\]](#)
- Dilution:
 - Calculate the required volume of the reconstituted solution based on the mouse's body weight and the target dose (e.g., 0.15-0.2 mg/kg).
 - Withdraw the calculated volume and further dilute it in an appropriate volume of 0.9% Sodium Chloride or 5% Dextrose for injection. The final volume for intravenous injection in mice is typically 100-200 μ L.
- Administration:
 - Gently warm the mice to dilate the tail veins.
 - Place the mouse in a restraining device.

- Administer the diluted **Ecteinascidin 743** solution via intravenous (i.v.) tail vein injection.
- Administer the vehicle control to the control group using the same procedure.
- Monitoring:
 - Monitor the mice for any signs of toxicity, including changes in body weight, behavior, and physical appearance.
 - Continue to measure tumor volumes as described in the previous protocol.

Visualizations

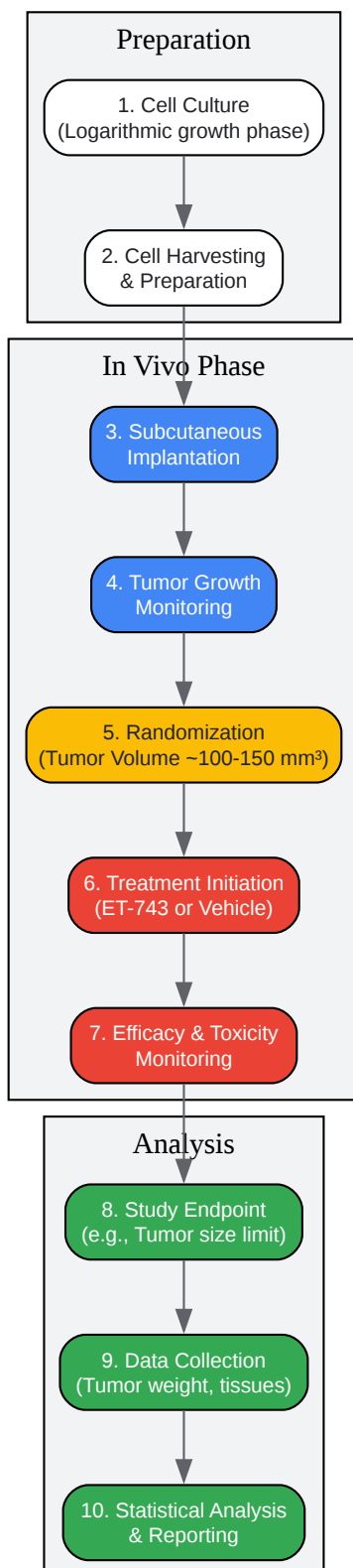
Signaling Pathway



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Caption: Mechanism of action of **Ecteinascidin 743**.

Experimental Workflow



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Caption: Experimental workflow for an in vivo xenograft study.

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